

"4-tert-Butyl-2,6-diaminoanisole" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-tert-Butyl-2,6-diaminoanisole**

Cat. No.: **B1351121**

[Get Quote](#)

Technical Guide: 4-tert-Butyl-2,6-diaminoanisole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the chemical properties of **4-tert-Butyl-2,6-diaminoanisole**. Due to the limited availability of specific experimental and biological data in peer-reviewed literature, this document also outlines general methodologies and workflows relevant to the analysis and characterization of novel aromatic amines in a research and drug development context.

Chemical Properties

4-tert-Butyl-2,6-diaminoanisole is a substituted anisole compound. Its core structure consists of a benzene ring substituted with a methoxy group, a tert-butyl group, and two amino groups.

Data Presentation

The fundamental molecular data for **4-tert-Butyl-2,6-diaminoanisole** is summarized in the table below.

Property	Value	Citation
Molecular Formula	C ₁₁ H ₁₈ N ₂ O	[1]
Molecular Weight	194.27 g/mol	[1]
CAS Number	473269-70-4	[1]
Synonyms	4-tert-Butyl-2,6-diamino-1-methoxybenzene	

General Experimental Protocols

While specific experimental protocols for **4-tert-Butyl-2,6-diaminoanisole** are not readily available, the following section details a generalized workflow for the characterization and initial biological screening of a novel aromatic amine, a class of compounds to which **4-tert-Butyl-2,6-diaminoanisole** belongs. Aromatic amines are crucial building blocks in pharmaceutical synthesis.[\[2\]](#)

2.1. Synthesis and Purification

The synthesis of substituted aromatic amines often involves multi-step reactions. A common approach is the reduction of a corresponding nitroaromatic precursor. For instance, the reduction of nitroaromatics can be achieved using reagents like hydrazine monohydrate with a palladium on carbon (Pd/C) catalyst.

General Protocol for Nitroaromatic Reduction:

- Dissolve the nitroaromatic precursor in a suitable solvent (e.g., ethanol or methanol).
- Add a catalytic amount of 5-10% Pd/C.
- Slowly add hydrazine monohydrate to the reaction mixture at a controlled temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, filter the reaction mixture to remove the catalyst.

- Evaporate the solvent under reduced pressure.
- Purify the resulting crude product using column chromatography or recrystallization to obtain the desired aromatic amine.

2.2. Structural and Purity Analysis

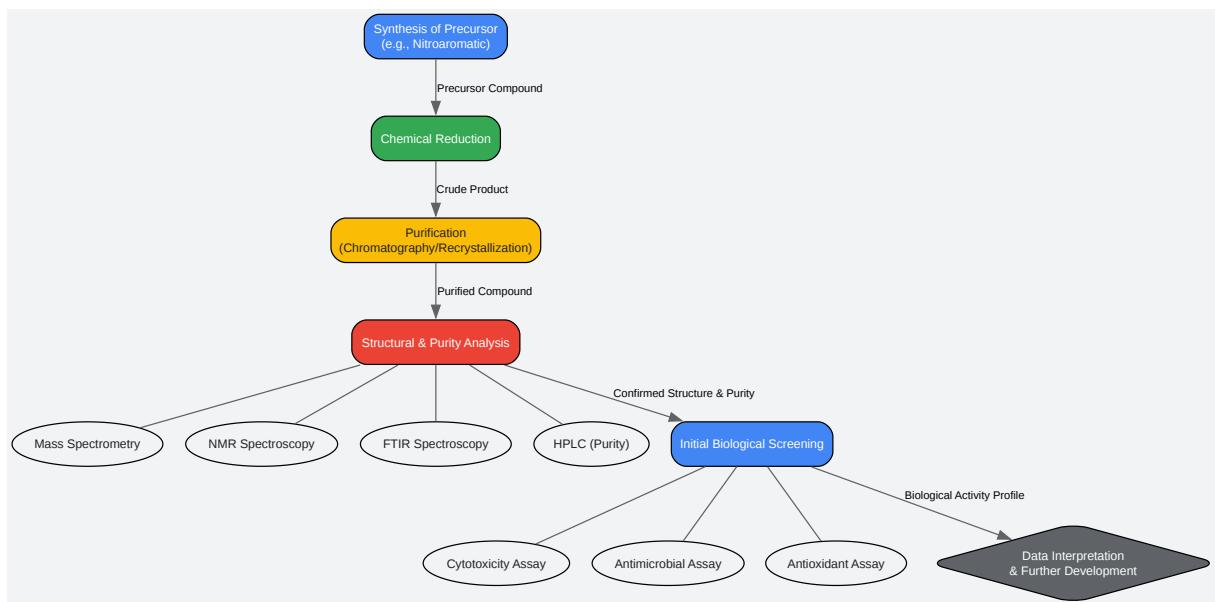
Once synthesized and purified, the compound's identity and purity must be confirmed.

- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the detailed molecular structure and confirm the positions of the substituents on the aromatic ring.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H stretches for the amino groups and C-O stretches for the anisole moiety.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A pure sample will typically show a single major peak.

2.3. Initial Biological Screening

For novel compounds in a drug discovery pipeline, an initial assessment of biological activity is crucial.

- Cytotoxicity Assays: To evaluate the compound's toxicity against various cell lines. The MTT or MTS assay are common methods to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).
- Antimicrobial Assays: The compound can be tested for its ability to inhibit the growth of various bacterial or fungal strains using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
- Antioxidant Assays: Given that many phenolic and amine-containing compounds exhibit antioxidant properties, assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical


scavenging assay can be performed.

Visualizations

Chemical Structure of 4-tert-Butyl-2,6-diaminoanisole

Structure of 4-tert-Butyl-2,6-diaminoanisole.

Conceptual Workflow for Novel Aromatic Amine Characterization

[Click to download full resolution via product page](#)

Workflow for characterization of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- To cite this document: BenchChem. ["4-tert-Butyl-2,6-diaminoanisole" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1351121#4-tert-butyl-2-6-diaminoanisole-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com